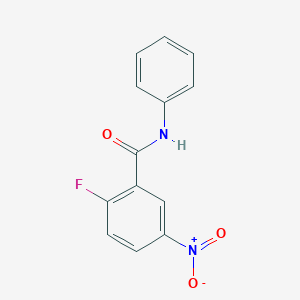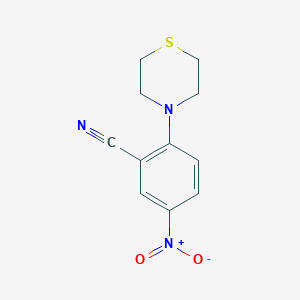![molecular formula C11H12ClNO3 B7857266 methyl 3-[(3-chlorobenzoyl)amino]propanoate](/img/structure/B7857266.png)
methyl 3-[(3-chlorobenzoyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 3-[(3-chlorobenzoyl)amino]propanoate, also known as β-Alanine, N-(3-chlorobenzoyl)-, methyl ester, is a chemical compound with the molecular formula C₁₁H₁₂ClNO₃ and a molecular weight of 241.67 g/mol . This compound is primarily used in research and development within the fields of medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-chlorobenzoyl)amino]propanoate involves the esterification of β-alanine with 3-chlorobenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
methyl 3-[(3-chlorobenzoyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted benzoyl derivatives.
Applications De Recherche Scientifique
methyl 3-[(3-chlorobenzoyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of methyl 3-[(3-chlorobenzoyl)amino]propanoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The compound’s ester group allows it to participate in hydrolysis reactions, releasing active metabolites that exert their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- β-Alanine, N-(4-chlorobenzoyl)-, methyl ester
- β-Alanine, N-(2-chlorobenzoyl)-, methyl ester
- β-Alanine, N-(3-bromobenzoyl)-, methyl ester
Uniqueness
methyl 3-[(3-chlorobenzoyl)amino]propanoate is unique due to the presence of the 3-chlorobenzoyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and makes it valuable for targeted research applications .
Propriétés
IUPAC Name |
methyl 3-[(3-chlorobenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-10(14)5-6-13-11(15)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMHKBFGNRHSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Hydroxy-2-oxoacetate;[4-oxo-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-yl]-phenylazanium](/img/structure/B7857188.png)


![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7857220.png)
![5-(5-amino-1H-benzo[d]imidazol-2-yl)pentan-2-ol hydrochloride](/img/structure/B7857224.png)
![2-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate](/img/structure/B7857233.png)





![6-[4-(3-Hydroxypropyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7857258.png)


